molecular formula C9H11N3OS B8491411 5-Isopropoxythiazolo[5,4-b]pyridin-2-amine

5-Isopropoxythiazolo[5,4-b]pyridin-2-amine

Cat. No.: B8491411
M. Wt: 209.27 g/mol
InChI Key: UOFLBHHNRQELJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isopropoxythiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that combines the structural features of thiazole and pyridine. This fusion of two bioactive moieties makes it a compound of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

The synthesis of 5-Isopropoxythiazolo[5,4-b]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine ring. One common method starts with the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid, resulting in the target compound . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

5-Isopropoxythiazolo[5,4-b]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Isopropoxythiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets. For instance, as a phosphoinositide 3-kinase inhibitor, it binds to the kinase domain, inhibiting its activity through key hydrogen bond interactions . This inhibition affects various signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

5-Isopropoxythiazolo[5,4-b]pyridin-2-amine can be compared with other thiazolo[5,4-b]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C9H11N3OS

Molecular Weight

209.27 g/mol

IUPAC Name

5-propan-2-yloxy-[1,3]thiazolo[5,4-b]pyridin-2-amine

InChI

InChI=1S/C9H11N3OS/c1-5(2)13-7-4-3-6-8(12-7)14-9(10)11-6/h3-5H,1-2H3,(H2,10,11)

InChI Key

UOFLBHHNRQELJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC2=C(C=C1)N=C(S2)N

Origin of Product

United States

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